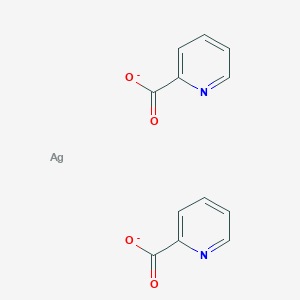
Methyldiphenylvinylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldiphenylvinylsilane is an organosilicon compound with the molecular formula C₁₅H₁₆Si and a molecular weight of 224.3730 . This compound is characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a vinyl group. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 290°C. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Methyldiphenylvinylsilane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylvinylsilane with methylmagnesium iodide . The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
[ \text{Ph}_2\text{SiCH=CH}_2 + \text{CH}_3\text{MgI} \rightarrow \text{Ph}_2\text{SiCH=CH}_2\text{CH}_3 + \text{MgI} ]
In industrial settings, this compound can be produced through the hydrosilylation of diphenylacetylene with methylsilane in the presence of a platinum catalyst . This method allows for the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Methyldiphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The vinyl group in this compound can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a platinum catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields methyldiphenylsilanol, while hydrosilylation with an alkene produces a silane derivative.
Scientific Research Applications
Methyldiphenylvinylsilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds
Biology: this compound is used in the development of silicon-based biomaterials
Medicine: Research is ongoing into the use of this compound derivatives as potential therapeutic agents. Their ability to interact with biological
Properties
IUPAC Name |
ethenyl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXJPXBFISZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)



![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)







![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)

